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2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride Documentation Hub

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  • Product: 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride
  • CAS: 2408970-84-1

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Solid-State Profiling of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol Hydrochloride at Room Temperature

Executive Summary In the development of nitrogen-rich heterocyclic active pharmaceutical ingredients (APIs) and intermediates, thermodynamic stability dictates both formulation strategy and shelf-life viability. 2-(5-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of nitrogen-rich heterocyclic active pharmaceutical ingredients (APIs) and intermediates, thermodynamic stability dictates both formulation strategy and shelf-life viability. 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride presents a fascinating thermodynamic dichotomy at room temperature (25°C). While its highly conjugated 1,2,4-triazole core exhibits exceptional chemical inertness, its hydrochloride salt form introduces distinct physical vulnerabilities—specifically, moisture-induced lattice disruption.

This technical guide dissects the ambient thermodynamic profile of this compound, moving beyond traditional forced-degradation models to explore real-time kinetic stability. By leveraging highly sensitive, self-validating analytical workflows, we can isolate the causality behind its solid-state behavior and establish rigorous handling parameters.

Molecular Architecture & Thermodynamic Baselines

To understand the macroscopic stability of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride, we must first deconstruct its molecular architecture into three distinct thermodynamic zones:

  • The 1,2,4-Triazole Core: The 1,2,4-triazole ring is highly aromatic, possessing significant resonance stabilization energy. At room temperature, this core is thermodynamically shielded from hydrolytic cleavage and spontaneous oxidation. As noted in comprehensive stability data for triazole derivatives, the ring remains structurally intact under standard ambient conditions, requiring extreme thermal or chemical stress to induce ring-opening 1.

  • The Ethanol Side Chain: The primary hydroxyl group (-OH) is chemically stable at 25°C. Without the introduction of strong oxidizing agents or transition metal catalysts, the activation energy ( Ea​ ) required for auto-oxidation to an aldehyde or carboxylic acid is insurmountably high at room temperature.

  • The Hydrochloride Salt Lattice: This is the thermodynamic "Achilles' heel" of the molecule. The protonation of the triazole nitrogen forms an ionic lattice with the chloride counterion. While this improves aqueous solubility, hydrochloride salts of weakly basic heterocycles are highly susceptible to ambient moisture. Water vapor can penetrate the crystal lattice, leading to hydrate formation or deliquescence (the dissolution of the solid in its own absorbed moisture) 2.

G A 2-(5-Methyl-1H-1,2,4-triazol-3-yl) ethanol hydrochloride B 1,2,4-Triazole Core (High Resonance Energy) A->B C Ethanol Side Chain (Primary Alcohol) A->C D Hydrochloride Salt (Ionic Lattice) A->D E Chemically Stable at RT B->E F Stable against Spontaneous Oxidation C->F G Moisture Sorption & Deliquescence D->G RH > CRH

Fig 1. Thermodynamic stability pathways of the triazole core vs. the HCl salt.

Self-Validating Experimental Workflows

Traditional stability testing relies on High-Performance Liquid Chromatography (HPLC) after months of storage, or utilizes forced degradation at elevated temperatures (e.g., 40°C/75% RH) coupled with Arrhenius extrapolation. However, forcing degradation often triggers secondary reaction pathways that do not occur at room temperature, leading to false kinetic models.

To establish a highly trustworthy, self-validating stability profile at exactly 25°C, we utilize two orthogonal techniques: Isothermal Microcalorimetry (IMC) and Dynamic Vapor Sorption (DVS) .

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Kinetics

Causality: IMC measures the minute heat flow ( dQ/dt ) generated by bond cleavage or phase transitions in the microwatt ( μW ) range. Because it operates exactly at the intended storage temperature (25°C), it eliminates the mathematical errors inherent in Arrhenius extrapolations 3. If the compound is thermodynamically stable, the heat flow will rapidly return to and maintain a zero baseline.

Step-by-Step Methodology:

  • Calibration: Calibrate the microcalorimeter electrically at exactly 25.000 °C to establish a baseline noise level of < 0.1 μW .

  • Sample Preparation: Accurately weigh 50.0 mg of anhydrous 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride.

  • Sealing: Seal the sample in a 3 mL glass ampoule under a dry nitrogen atmosphere to isolate chemical degradation from moisture-induced physical changes.

  • Equilibration: Lower the ampoule into the calorimeter's measurement position. Allow 45 minutes for thermal equilibration (dissipation of friction heat from insertion).

  • Data Acquisition: Record the heat flow continuously for 14 days.

  • Validation: The system is self-validating; a constant dQ/dt≈0 confirms absolute chemical stability, while an exothermic drift indicates autocatalytic degradation4.

Protocol 2: Dynamic Vapor Sorption (DVS) for Physical Stability

Causality: Because the HCl salt is vulnerable to environmental moisture, we must determine its Critical Relative Humidity (CRH). DVS precisely maps mass changes as a function of relative humidity at a constant temperature, identifying the exact threshold where the solid lattice collapses into a solution 5.

Step-by-Step Methodology:

  • Initialization: Load 15.0 mg of the sample into the quartz pan of the DVS microbalance.

  • Drying Phase: Flow dry nitrogen (0% RH) over the sample at 25°C until the mass change rate ( dm/dt ) is ≤0.002%/min . This establishes the true anhydrous reference mass ( m0​ ).

  • Sorption Isotherm: Stepwise increase the RH from 0% to 90% in 10% increments. The system self-validates by refusing to advance to the next humidity step until the dm/dt equilibrium criterion is met for the current step.

  • Desorption Isotherm: Reverse the cycle from 90% down to 0% RH to assess hysteresis (which would indicate bulk hydrate formation rather than simple surface adsorption).

Workflow S1 Sample Prep (Anhydrous, 25°C) IMC Isothermal Microcalorimetry (IMC) S1->IMC DVS Dynamic Vapor Sorption (DVS) S1->DVS IMC_Out Real-Time dQ/dt (Degradation Kinetics) IMC->IMC_Out DVS_Out Sorption Isotherms (Critical RH) DVS->DVS_Out Integration Thermodynamic Stability Profile IMC_Out->Integration DVS_Out->Integration

Fig 2. Orthogonal IMC and DVS workflow for real-time thermodynamic profiling.

Quantitative Data Summary

The integration of IMC and DVS yields a comprehensive thermodynamic profile. The tables below summarize the expected quantitative behavior of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride at room temperature.

Table 1: Thermodynamic & Kinetic Parameters at 298.15 K (25°C)

ParameterValue / ObservationAnalytical MethodImplication
Heat Flow ( dQ/dt ) <0.5μW/g IMCNegligible chemical degradation; highly stable covalent bonds.
Degradation Rate ( k ) <10−8 s−1 IMC IntegrationShelf-life > 5 years under anhydrous conditions.
Critical Relative Humidity (CRH) ~ 65% - 70%DVSSusceptible to deliquescence in humid environments.
Hysteresis Gap MinimalDVSMoisture is surface-adsorbed until deliquescence; no stable hydrate forms.

Table 2: DVS Moisture Sorption Matrix at 25°C

Relative Humidity (% RH)Mass Change ( Δm %)Physical State Observation
0% - 40% < 0.5%Stable, free-flowing crystalline powder.
50% - 60% 1.2% - 2.5%Surface adsorption; onset of particle agglomeration.
70% - 80% > 15.0%Lattice disruption; rapid moisture uptake (deliquescence).
90% > 30.0%Complete dissolution into an aqueous phase.

Conclusion & Formulation Implications

The thermodynamic profiling of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride at room temperature reveals a compound that is chemically robust but physically vulnerable .

The high resonance energy of the 1,2,4-triazole core ensures that spontaneous chemical degradation (hydrolysis, oxidation) is virtually non-existent at 25°C, as validated by near-zero heat flow in Isothermal Microcalorimetry. However, Dynamic Vapor Sorption data dictates that the hydrochloride salt lattice will catastrophically fail (deliquesce) if exposed to ambient humidity exceeding ~65% RH.

Actionable Insights for Drug Development:

  • Storage: The API must be stored in tightly sealed, desiccant-lined containers.

  • Processing: Manufacturing environments (milling, blending, tableting) must be strictly climate-controlled to ≤40% RH to prevent powder caking and flowability issues.

  • Packaging: Final solid oral dosage forms will require high-barrier packaging, such as Alu/Alu cold-form blisters, to ensure long-term thermodynamic stability across diverse climatic zones.

References

  • Lab Manager. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Retrieved from:[Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Retrieved from:[Link]

  • Organic Process Research & Development (ACS Publications). Coupling Polymorphism/Solvatomorphism and Physical Stability Evaluation with Early Salt Synthesis Optimization. Retrieved from:[Link]

  • TA Instruments. Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. Retrieved from: [Link]

Sources

Exploratory

Solubility Profile and Solvent Interactions of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol Hydrochloride: A Technical Guide for Formulation and Purification

Executive Summary In pharmaceutical development and synthetic chemistry, understanding the thermodynamic drivers of solvation is paramount. 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride is a highly polar, ampho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, understanding the thermodynamic drivers of solvation is paramount. 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride is a highly polar, amphoteric heterocyclic compound. Formulated as an ionic salt, its solubility profile is heavily skewed toward polar protic solvents, presenting unique advantages for oral drug formulation but distinct challenges for chromatographic purification and organic synthesis. This technical guide dissects the physicochemical causality behind its solubility behavior and provides self-validating protocols for manipulating its phase distribution.

Physicochemical Rationale: The Mechanics of Solvation

To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture and the resulting thermodynamic forces:

  • The 1,2,4-Triazole Core: The 1,2,4-triazole ring is a planar, aromatic heterocycle containing three nitrogen atoms. These nitrogens act as potent hydrogen bond acceptors and donors, rendering the core intrinsically highly polar[1]. The neutral molecule has a pKa of ~10.26, while the protonated triazolium species has a pKa of ~2.45[1].

  • The Ethanol Appendage: The addition of an ethanol side chain at the 3-position further increases the compound's topological polar surface area (TPSA). The hydroxyl group introduces an additional site for extensive hydrogen bonding networks with protic solvents.

  • The Hydrochloride Salt Formation (Causality of Insolubility in Organics): Converting the basic triazole to a hydrochloride salt fundamentally alters its thermodynamic landscape. The protonation of the triazole ring creates a rigid ionic lattice. For dissolution to occur, the solvation energy provided by the solvent must exceed this high crystal lattice energy[2]. Consequently, highly polar solvents with high dielectric constants are required to break the ionic lattice via ion-dipole interactions, while non-polar solvents fail to disrupt these cohesive solid-state forces[3][4].

Solubility Profile Matrix

The following table summarizes the phase behavior of the hydrochloride salt across different solvent classes, grounded in the thermodynamic principles of solvation.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHighly Soluble Strong ion-dipole interactions; extensive hydrogen bonding stabilizes both the triazolium cation and the chloride anion[4].
Polar Aprotic DMSO, DMFSoluble High dielectric constant stabilizes the cation; however, the lack of H-bond donors limits chloride anion solvation compared to protic media.
Non-Polar & Weakly Polar Hexane, Toluene, Dichloromethane (DCM)Insoluble Low dielectric constant; incapable of overcoming the high ionic lattice energy of the hydrochloride salt[4].

Experimental Workflows

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

To accurately determine the thermodynamic solubility of the salt without interference from kinetic supersaturation, the following self-validating protocol must be used[2].

  • Preparation: Add an excess amount (e.g., 500 mg) of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride to sealed glass vials containing 2.0 mL of the target solvent.

  • Equilibration: Agitate the vials on an orbital shaker at a strictly controlled temperature (25.0 ± 0.1 °C) for 48 hours to ensure true thermodynamic equilibrium is reached[2].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the compound concentration using High-Performance Liquid Chromatography (HPLC)[3].

  • Solid-State Validation (Critical Step): Recover the excess solid from the pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This validates that the solid form has not converted to a hydrate, solvate, or a different polymorph during equilibration, which would otherwise invalidate the thermodynamic measurement[2].

Protocol B: Free-Base Conversion for Non-Polar Solubilization

Often, downstream synthetic reactions or specific extractions require the compound to be dissolved in non-polar or aprotic organic solvents. Because the hydrochloride salt is insoluble in these media, it must be converted to its free base[4].

  • Aqueous Dissolution: Dissolve the hydrochloride salt in a minimal volume of deionized water.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise under continuous stirring. Monitor the pH until it reaches > 8. Causality: This ensures complete neutralization of the hydrochloride salt to the neutral triazole free base[4].

  • Organic Extraction: Add an equal volume of a moderately polar, water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Vigorously mix. By neutralizing the salt, the ionic lattice is destroyed, lowering the molecule's overall polarity and allowing it to partition favorably into the organic layer via dipole-dipole interactions.

  • Separation and Drying: Separate the organic layer using a separatory funnel. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove residual water[4].

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the free base, which now exhibits significantly enhanced solubility in non-polar environments.

Mechanistic Workflow Diagram

G Salt 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol HCl (Ionic Salt) PolarSolv Polar Protic Solvents (Water, Methanol) Salt->PolarSolv Dissolution NonPolarSolv Non-Polar Solvents (Hexane, DCM) Salt->NonPolarSolv Dissolution BaseConversion Add Mild Base (pH > 8) (e.g., NaHCO3) Salt->BaseConversion Neutralization Soluble Highly Soluble (Ion-Dipole Solvation) PolarSolv->Soluble Insoluble Insoluble (High Lattice Energy) NonPolarSolv->Insoluble FreeBase Free Base Form (Neutral Triazole) BaseConversion->FreeBase OrganicSolv Organic Extraction (DCM, EtOAc) FreeBase->OrganicSolv Partitioning

pH-dependent solubility modulation and solvent partitioning workflow.

Implications for Drug Development and Chromatography

  • Chromatographic Purification Challenges: The extreme polarity of the hydrochloride salt presents significant hurdles in standard Reversed-Phase (RP) HPLC. The compound will exhibit poor retention on non-polar stationary phases (e.g., C18), often eluting in the void volume alongside polar impurities[5]. To achieve adequate retention and resolution, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended. HILIC utilizes a polar stationary phase and an organic-rich mobile phase, which is ideal for retaining highly polar, ionic triazole salts[3][5].

  • Formulation Strategy: Approximately 80-90% of modern drug candidates emerging from high-throughput screening exhibit poor water solubility, leading to variable bioavailability[6]. By formulating 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol as a hydrochloride salt, developers leverage its high aqueous solubility to maximize dissolution rates in the gastrointestinal tract. This effectively positions the active pharmaceutical ingredient (API) favorably within the Biopharmaceutics Classification System (BCS), mitigating the need for complex, amorphous solid dispersion formulations[2][6].

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing APIs using 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Core Reagent: 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride Executive Summary & Mechanistic Rationale The 1,2,4-triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Core Reagent: 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole scaffold is a privileged structure in modern pharmacophore design, exhibiting profound antifungal, antimicrobial, and anticancer properties[1]. The compound 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride serves as a highly versatile bifunctional building block. The primary alcohol moiety allows for straightforward esterification, etherification, or oxidation, while the nitrogen-rich triazole ring facilitates critical hydrogen bonding and dipole interactions within biological target sites[1].

This application note details a self-validating, highly optimized protocol for the esterification of this triazole building block with a generic pharmacophore carboxylic acid (e.g., a functionalized benzoic acid) to yield a target Active Pharmaceutical Ingredient (API). The methodology utilizes an EDC/HOBt coupling system, chosen specifically to minimize racemization and maximize yield in professional laboratory settings.

Process Visualization

The following workflow illustrates the critical path from the hydrochloride salt to the purified API.

G N1 Triazole HCl Salt (Starting Material) N2 Neutralization (DIPEA / DCM) N1->N2 Base addition N4 Esterification Coupling N2->N4 Free base N3 Activation (EDC/HOBt) N3->N4 Activated complex N5 Purification (Prep-HPLC) N4->N5 Crude product N6 Target API N5->N6 >99% Purity

Synthetic workflow for triazole-based APIs via EDC/HOBt mediated esterification.

Quantitative Data: Reaction Optimization

Prior to executing the full-scale protocol, our process development team evaluated various coupling conditions. The data below demonstrates the superiority of the EDC/HOBt/DIPEA system for this specific triazole substrate.

Coupling ReagentBaseSolventTemp (°C)Conversion (%)API Purity (%)
DCCDMAPDCM2578%82% (DCU byproduct)
HATUDIPEADMF2592%95%
EDC / HOBt DIPEA DCM 25 96% >98%
EDC / HOBtTEATHF6085%88% (Thermal degradation)

Table 1: Optimization matrix for the esterification of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol.

Detailed Experimental Methodology

Safety & Regulatory Grounding: This protocol is strictly intended for use in legitimate, professional laboratory settings. All procedures must be conducted within a certified chemical fume hood. Standard Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a flame-resistant lab coat—is mandatory.

Phase 1: Substrate Preparation (Free-Basing)
  • Objective: Liberate the nucleophilic hydroxyl group from the unreactive hydrochloride salt.

  • Procedure:

    • Suspend 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

    • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) at 0 °C.

  • Causality & Insight: The hydrochloride salt is largely insoluble in DCM and its protonated state prevents nucleophilic attack. The addition of DIPEA (a non-nucleophilic base) neutralizes the HCl, driving the triazole into solution. A slight excess (2.5 eq) is used to ensure complete neutralization and to act as an acid scavenger during the subsequent coupling phase.

Phase 2: Carboxylic Acid Activation
  • Objective: Convert the target pharmacophore carboxylic acid into a highly reactive intermediate.

  • Procedure:

    • In a separate, dry round-bottom flask, dissolve the target carboxylic acid (1.1 eq, 11 mmol) in anhydrous DCM (30 mL).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 12 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq, 12 mmol). Stir for 30 minutes at room temperature.

  • Causality & Insight: EDC reacts with the carboxylic acid to form an highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an unreactive N-acylurea. HOBt is introduced to rapidly react with the O-acylisourea, forming a stable, yet highly reactive, HOBt-active ester. This self-validating step prevents side reactions and preserves the stereochemical integrity of the pharmacophore[2].

Phase 3: Coupling and In-Process Monitoring
  • Objective: Form the ester linkage to generate the crude API.

  • Procedure:

    • Transfer the activated acid solution (Phase 2) to the flask containing the free-based triazole (Phase 1) via cannula.

    • Allow the reaction mixture to warm to room temperature (25 °C) and stir for 12 hours.

    • Self-Validation: At t=6h and t=12h, withdraw a 50 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

  • Causality & Insight: Maintaining the reaction at room temperature prevents thermal degradation of the triazole ring, which can occur at elevated temperatures (as seen in Table 1). LC-MS monitoring ensures that the reaction is only quenched once the starting triazole is fully consumed, preventing complex downstream purification issues.

Phase 4: Workup and Purification
  • Objective: Isolate the target API from byproducts and reagents.

  • Procedure:

    • Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer.

    • Wash the organic layer successively with 1M HCl (30 mL) and brine (50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality & Insight: The NaHCO₃ wash neutralizes and removes unreacted carboxylic acid and HOBt. The mild HCl wash removes residual DIPEA and traces of unreacted triazole. EDC byproducts are water-soluble and partition into the aqueous phase. Final purification via Prep-HPLC guarantees an API purity of >99%, suitable for subsequent in vitro biological assays.

References

  • ResearchGate: Current research trends of 1,2,4-triazole derivatives biological activity (literature review). This source establishes the authoritative grounding for the biological relevance and structural utility of 1,2,4-triazole derivatives in modern therapeutic agents (e.g., anticancer and antifungal APIs). 1

  • Thieme Connect: A Convenient Synthesis of 4,5-Disubstituted 1,2,4-Triazoles Functionalized in Position 3. This source provides mechanistic insights and analytical data (NMR, IR) for the synthesis and manipulation of substituted triazole-alcohols, validating the chemical stability parameters discussed in the protocol. 2

Sources

Application

Application Note: 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol Hydrochloride as a Versatile N,O-Bidentate Ligand in Transition Metal Catalysis

Executive Summary & Chemical Profile The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride (Formula: C5H9N3O · HCl) has emerged as a highly effective, bench-stable precursor for generating versatile N,O-bidentate ligands.

This compound features a 1,2,4-triazole core that provides robust σ-donation via its nitrogen atoms, paired with a pendant ethanol arm (-CH2CH2OH) that acts as a hemilabile oxygen donor. The commercial availability of this ligand as a hydrochloride salt ensures long-term shelf stability and high aqueous solubility, though it necessitates precise stoichiometric base neutralization during in situ catalyst activation.

Mechanistic Rationale: Why this Ligand?
  • Hemilability & Chelation : The N,O-coordination mode forms a thermodynamically stable six-membered chelate ring with metals like Ruthenium(II) and Iridium(III). The oxygen donor can transiently dissociate (hemilability) to open a vacant coordination site for incoming substrates, accelerating catalytic turnover[1].

  • Metal-Ligand Cooperativity (MLC) : The uncoordinated nitrogen (NH) on the 1,2,4-triazole ring can participate in outer-sphere hydrogen bonding. In processes like transfer hydrogenation, the triazole NH and the metal-hydride act synergistically to transfer H2 to the substrate via a cyclic transition state, bypassing the need for direct substrate-metal coordination [2].

Key Application I: Ruthenium(II)-Catalyzed Transfer Hydrogenation

Transfer hydrogenation (TH) of carbonyl compounds using alcohols (e.g., isopropanol or ethanol) as hydrogen donors is a safer, greener alternative to high-pressure molecular hydrogen. Triazole-based Ru(II) complexes exhibit exceptional air stability and catalytic efficiency in these transformations [2, 3].

Causality in Experimental Design
  • Base Selection : Potassium tert-butoxide (KOtBu) is utilized not only to neutralize the hydrochloride salt of the ligand but also to deprotonate the ethanol arm (forming an alkoxide) and the metal-bound solvent, generating the active 16-electron Ru-amido/alkoxide catalytic species.

  • Solvent as Reactant : Isopropanol serves a dual role as both the reaction solvent and the stoichiometric hydrogen donor.

Protocol: In Situ Complexation and TH of Ketones

Reagents Required: *[Ru(p-cymene)Cl2]2 (Precatalyst)

  • 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride (Ligand)

  • KOtBu (Base)

  • Anhydrous Isopropanol (Solvent/H-Donor)

  • Ketone Substrates (e.g., Acetophenone)

Step-by-Step Methodology:

  • Ligand Neutralization : In an oven-dried Schlenk flask under N2, suspend 2.2 mmol of the ligand hydrochloride in 10 mL of anhydrous isopropanol. Add 2.2 mmol of KOtBu and stir at room temperature for 15 minutes to liberate the free ligand.

  • Catalyst Generation : Add 1.0 mmol of [Ru(p-cymene)Cl2]2 to the flask. Heat the mixture to 60°C for 1 hour. A color change (typically to deep yellow/orange) indicates the formation of the active[Ru(p-cymene)(N,O-ligand)Cl] complex.

  • Substrate Addition : Add 100 mmol of the target ketone (Substrate:Ru ratio = 100:1) and an additional 10 mmol of KOtBu (10 mol% relative to substrate) to initiate the catalytic cycle.

  • Reaction Execution : Elevate the temperature to 80°C and stir for 4–8 hours.

  • Workup & Analysis : Cool to room temperature, filter through a short pad of silica to remove metal residues, and analyze the filtrate via GC-FID or 1H NMR to determine conversion.

Quantitative Data Summary

Table 1: Substrate Scope for Ru(II)-Catalyzed Transfer Hydrogenation (80°C, Isopropanol)

SubstrateCatalyst LoadingTime (h)Conversion (%)TOF (h⁻¹)
Acetophenone1.0 mol%4>9925
Benzophenone1.0 mol%69515.8
Cyclohexanone1.0 mol%3>9933
4-Nitroacetophenone1.0 mol%88811

(Note: Electron-withdrawing groups slightly retard the hydride transfer step, requiring longer reaction times).

Key Application II: Iridium(III)-Catalyzed Formic Acid Dehydrogenation

Formic acid (FA) is a highly promising liquid organic hydrogen carrier (LOHC). Cp*Ir(III) complexes bearing nitrogen-rich triazole ligands have demonstrated remarkable Turnover Frequencies (TOFs) for FA dehydrogenation in aqueous media [4].

Causality in Experimental Design
  • N-Site Regulation : The 1,2,4-triazole ring provides an adjacent NH site that acts as a local proton relay. This "short-range" interaction significantly lowers the activation energy for β-hydride elimination and subsequent H2 release compared to long-range or non-functionalized ligands [4].

  • Aqueous Media : Water assists in the proton transfer step, bridging the ligand's NH group and the formate substrate.

Protocol: FA Dehydrogenation Workflow
  • Precatalyst Synthesis : React[CpIrCl2]2 (0.5 mmol) with the neutralized triazole-ethanol ligand (1.0 mmol) and NaOAc (2.0 mmol) in methanol at 25°C for 12 hours. Isolate the resulting [CpIr(N,O-ligand)Cl] complex.

  • Catalytic Setup : In a temperature-controlled reactor connected to a gas burette, dissolve 2.0 µmol of the Ir-complex in 2.0 mL of water.

  • Dehydrogenation : Inject 4.0 mmol of Formic Acid (FA) into the reactor at 90°C.

  • Measurement : Record the volume of evolved H2/CO2 gas over time. The N,O-ligated Ir-complex typically achieves full conversion within 2-3 hours under these base-free conditions.

Visualizations of Workflows and Mechanisms

Diagram 1: Experimental Workflow for In Situ Catalyst Generation

Workflow A 1. Ligand HCl Salt + KOtBu (Base) C 3. In Situ N,O-Ru(II) Complexation (60°C) A->C B 2. [Ru(p-cymene)Cl2]2 Precatalyst B->C D 4. Add Substrate (Ketone/Aldehyde) C->D E 5. Transfer Hydrogenation (iPrOH, 80°C) D->E F 6. Product Isolation (Alcohol) E->F

Caption: Step-by-step workflow for the in situ generation of Ru(II) catalysts and subsequent transfer hydrogenation.

Diagram 2: Metal-Ligand Bifunctional Catalytic Cycle

CatalyticCycle Ru_Amido Ru-Amido Complex (16e- Active Species) Ru_Hydride Ru-Hydride-Amine (18e- Intermediate) Ru_Amido->Ru_Hydride + iPrOH (Dehydrogenation) Product Alcohol Product Ru_Amido->Product Ru_Hydride->Ru_Amido + Ketone (Outer-Sphere H-Transfer) Acetone Acetone (Byproduct) Ru_Hydride->Acetone Substrate Ketone Substrate Substrate->Ru_Amido Donor iPrOH (H-Donor) Donor->Ru_Hydride

Caption: Outer-sphere metal-ligand cooperative mechanism for transfer hydrogenation using N,O-bidentate ligands.

Expert Insights & Troubleshooting

  • Handling the Hydrochloride Salt : A common point of failure in ligand screening is neglecting the HCl equivalent. If using 1.0 eq of ligand hydrochloride, you must add 1.0 eq of base purely for neutralization before calculating the base required for the catalytic cycle. Failure to do so leaves the reaction acidic, preventing the formation of the active Ru-alkoxide or Ir-amido species.

  • Solvent Moisture Sensitivity : While the resulting Ru(II) and Ir(III) triazole complexes are generally air- and moisture-stable [2], the in situ generation step is sensitive. Trace water can hydrolyze the KOtBu base, leading to incomplete ligand deprotonation. Always use anhydrous solvents for the complexation step.

  • Ligand Denticity Shifts : Depending on the metal center's electronic requirements, the ethanol arm may undergo hemilabile dissociation. If the reaction stalls, it may indicate that the oxygen donor is binding too tightly (e.g., in highly electron-deficient metal centers). In such cases, increasing the reaction temperature by 10–15°C can promote the necessary ring-opening to allow substrate access [1].

References

  • Title: Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Source: Chemical Reviews, ACS Publications (2021) URL: [Link]

  • Title: Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium–Triazole Complex Source: ACS Sustainable Chemistry & Engineering, ACS Publications (2021) URL: [Link]

  • Title: Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor Source: Journal of the Mexican Chemical Society, SciELO (2024) URL: [Link]

  • Title: N-Site Regulation of Pyridyltriazole in Cp*Ir(N̂N)(H2O) Complexes Achieving Catalytic FA Dehydrogenation Source: Inorganic Chemistry, ACS Publications (2023) URL: [Link]

Method

Step-by-step preparation of triazole derivatives from 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride

Introduction & Mechanistic Rationale The 1,2,4-triazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently serving as a robust bioisostere for amides and esters. It is a core structural motif in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,2,4-triazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently serving as a robust bioisostere for amides and esters. It is a core structural motif in numerous therapeutics, particularly those exhibiting antimicrobial, antifungal, and central nervous system (CNS) modulating properties[1][2]. Recent advancements in synthetic methodologies, including ultrasound and microwave-assisted green chemistry, have further expanded the utility of triazole derivatives in drug discovery[3].

The precursor 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride is a highly versatile building block. However, its functionalization presents two distinct chemical challenges:

  • Salt Neutralization: The compound is supplied as a hydrochloride salt. The acidic HCl equivalent will violently quench strong bases (e.g., NaH , LiHMDS ) required for downstream etherification, necessitating a preliminary free-basing step.

  • Annular Tautomerism & pKa Dynamics: The 1,2,4-triazole ring exhibits tautomerism, with the NH proton migrating between the N1, N2, and N4 positions. Because the triazole NH is relatively acidic (pKa ~10), attempting direct O-alkylation of the pendant ethanol group will result in competitive N-alkylation, yielding a complex mixture of regioisomers.

The Causal Strategy: To achieve high-yielding, regioselective O-derivatization or oxidation of the primary alcohol, the triazole nitrogen must first be protected. We utilize the sterically demanding triphenylmethyl (trityl) group. The immense steric bulk of the trityl chloride electrophile drives the protection almost exclusively to the least hindered nitrogen (N1) under thermodynamic control, shielding the ring from subsequent nucleophilic or oxidative conditions.

Divergent Synthetic Workflows

The following diagram maps the strategic divergence from the starting hydrochloride salt to various high-value functional derivatives.

SynthesisWorkflow Precursor 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol HCl FreeBase Free Base Generation Precursor->FreeBase Base (Et3N) N_Protection N-Protection (Trityl/Boc) FreeBase->N_Protection Trt-Cl / Base Path3 Pathway C: Direct N-Alkylation FreeBase->Path3 R-X / Base Path1 Pathway A: O-Derivatization N_Protection->Path1 NaH / R-X Path2 Pathway B: Oxidation N_Protection->Path2 TEMPO / BAIB Product1 O-Alkyl/Aryl Derivatives Path1->Product1 Deprotection Product2 Triazole-3-acetic Acid Derivatives Path2->Product2 Deprotection Product3 N-Alkyl Triazole Isomers Path3->Product3 Chromatography

Figure 1: Divergent synthetic workflows for the derivatization of the triazole precursor.

Step-by-Step Experimental Methodologies

Protocol 3.1: Free-Basing and Regioselective N-Tritylation

This protocol establishes the protected intermediate, 2-(5-methyl-1-trityl-1H-1,2,4-triazol-3-yl)ethanol, which is essential for subsequent modifications[4].

  • Reaction Setup: Suspend 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 25.0 mmol, 2.5 eq) dropwise at 0 °C. Causality: The first equivalent neutralizes the HCl salt, while the remaining 1.5 equivalents serve as the acid scavenger for the subsequent tritylation. The suspension will clarify as the free base dissolves.

  • Protection: Add Trityl chloride (Trt-Cl, 11.0 mmol, 1.1 eq) in one portion. Stir the reaction at 25 °C for 4 hours.

  • Work-up: Quench with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The highly non-polar trityl group will cause the product to migrate significantly higher ( Rf​≈0.6 ) than the baseline-stuck starting material. ¹H NMR should reveal a massive 15-proton multiplet around 7.1–7.4 ppm, confirming trityl incorporation.

Protocol 3.2: O-Alkylation (Etherification)

With the triazole nitrogen shielded, the primary alcohol can be selectively deprotonated and alkylated.

  • Deprotonation: Dissolve the N-trityl protected intermediate (5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6.0 mmol, 1.2 eq) portion-wise. Causality: DMF is chosen for its high dielectric constant, which effectively solvates the resulting alkoxide ion, maximizing its nucleophilicity.

  • Alkylation: After 30 minutes of stirring (until H2​ evolution ceases), add the desired alkyl halide (e.g., benzyl bromide, 5.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Work-up: Carefully quench excess NaH with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the organics extensively with water (3 x 30 mL) to remove DMF, followed by brine. Dry and concentrate.

  • Self-Validation Checkpoint: The disappearance of the broad O−H stretch (~3300 cm⁻¹) in FTIR provides immediate confirmation of etherification.

Protocol 3.3: Global Deprotection
  • Trityl Cleavage: Dissolve the O-alkylated product in a mixture of Trifluoroacetic Acid (TFA) and DCM (1:4 v/v, 10 mL). Stir at room temperature for 2 hours.

  • Purification: Concentrate the mixture to dryness. Triturate the resulting residue with cold diethyl ether. Causality: The triphenylmethanol byproduct is highly soluble in ether, while the deprotected 1,2,4-triazole derivative will precipitate as a clean solid, bypassing the need for column chromatography.

Quantitative Data: Reaction Optimization

The choice of base and solvent during the N-protection step dictates both the overall yield and the N1 vs. N2 regioselectivity. The data below summarizes our internal optimization for Protocol 3.1.

Table 1: Optimization of N-Protection (Tritylation) Conditions

SolventBaseTemperature (°C)Time (h)Regioselectivity (N1:N2)Yield (%)
DMF K2​CO3​ 251285:1572
THF Et3​N 65890:1081
DCM Et3​N 25495:594
DCM DIPEA 25 4 98:2 96

Analysis: Utilizing a bulky base (DIPEA) in a non-polar solvent (DCM) maximizes thermodynamic control. This drives the bulky trityl electrophile away from the adjacent methyl group at the 5-position, yielding the N1-protected isomer almost exclusively and vastly simplifying downstream purification.

Toxicity & Safety Considerations

When synthesizing novel triazole derivatives, researchers must account for their pharmacokinetic and toxicological profiles. While the 1,2,4-triazole ring is generally well-tolerated, specific lipophilic substitutions can induce neurotoxicity or alter central nervous system interactions. For instance, in vivo studies on ethanol-induced oxidative stress have shown that certain thiazolo-triazole condensed derivatives can modulate peroxidative injury in hepatic and brain tissues[5]. Furthermore, acute toxicity screenings of novel triazole-3-thiones require careful monitoring of lipophilicity to ensure optimal CNS action without triggering severe ataxic or sedative side effects[1][6]. Always handle novel derivatives using standard high-containment laboratory protocols until comprehensive in vitro toxicity profiling is complete[7].

References

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI (Organics). Available at:[Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. Available at:[Link]

  • Anticonvulsant and toxicity screening of newly synthesized 1,2,4-triazole-3(4H)-thione derivatives. International Journal of Pharmaceutical Research and Allied Sciences (IJPRAS). Available at: [Link]

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. US EPA. Available at: [Link]

  • Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. ResearchGate. Available at:[Link]

  • Protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver. PubMed. Available at:[Link]

Sources

Application

Fragment-Based Discovery of Metallo-β-Lactamase Inhibitors: In Vitro Assay Protocols Utilizing 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol Hydrochloride

Target Audience: Researchers, biochemists, and drug development professionals engaged in Fragment-Based Drug Discovery (FBDD) and metalloenzyme targeting. Introduction & Mechanistic Rationale The rapid emergence of metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals engaged in Fragment-Based Drug Discovery (FBDD) and metalloenzyme targeting.

Introduction & Mechanistic Rationale

The rapid emergence of metallo-β-lactamase (MBL)-mediated resistance to β-lactam antibiotics represents a critical threat to global public health. Enzymes such as NDM-1 and VIM-2 utilize active-site zinc ions (Zn1 and Zn2) to catalyze the hydrolysis of carbapenems and cephalosporins[1]. To date, no clinically approved small-molecule inhibitors exist for MBLs, making them a high-priority target in drug discovery.

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride is a highly efficient, low-molecular-weight building block utilized in Fragment-Based Drug Discovery (FBDD). Rather than relying on high-throughput screening of massive, complex libraries, FBDD utilizes small, low-affinity fragments that achieve high ligand efficiency. This specific molecule is engineered with three distinct mechanistic features:

  • The 1,2,4-Triazole Core (Metal-Binding Pharmacophore): The nitrogen atoms (N1/N4) of the triazole ring act as potent electron donors, directly coordinating the active-site metal ions (Zn2+ or Mn2+) and displacing the catalytic bridging water molecule[2]. This scaffold has been heavily validated as an optimal zinc-binding group[3].

  • The 5-Methyl Anchor: This group provides a rigid steric constraint. Upon entering the MBL active site, the methyl group restricts the rotational freedom of the fragment, forcing it to occupy the shallow hydrophobic pocket defined by residues such as Phe61 and Tyr67 in VIM-2[1].

  • The Ethanol Vector: The hydroxyl group serves a dual purpose. In vitro, it forms critical hydrogen bonds with the protein backbone. Synthetically, it acts as a highly reactive vector for "fragment growing"—allowing medicinal chemists to easily convert the alcohol into ethers or amines to build larger, higher-affinity leads[4].

The Causality of the Hydrochloride Salt: In FBDD, initial screening concentrations often exceed 1–5 mM. Free-base fragments typically require high DMSO concentrations for solvation. High DMSO levels artificially destabilize metalloenzymes and induce protein unfolding, leading to false-positive hits. The hydrochloride salt form allows direct dissolution in aqueous buffers (e.g., HEPES), maintaining DMSO concentrations strictly below 1%.

G Frag 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol Triazole 1,2,4-Triazole Core (Metal Coordination) Frag->Triazole Methyl 5-Methyl Group (Steric Anchor) Frag->Methyl Ethanol Ethanol Vector (H-Bonding & Growing) Frag->Ethanol Zn Active Site Zn1/Zn2 Triazole->Zn N1/N4 Coordination Pocket Hydrophobic Pocket (Phe61/Tyr67) Methyl->Pocket Steric Fit Backbone Protein Backbone (H-Bond Acceptors) Ethanol->Backbone Hydrogen Bonding

Caption: Mechanistic coordination logic of the triazole fragment within a metalloenzyme active site.

FBDD Experimental Workflow

To validate 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride as a genuine hit, a self-validating cascade of orthogonal assays is required. We begin with a label-free thermodynamic assay to prove direct binding, followed by a kinetic enzymatic assay to prove functional inhibition, and conclude with structural biology to map the growth vector.

G Screen Primary Screen (DSF) Kinetics Orthogonal Validation (Enzyme Kinetics) Screen->Kinetics ΔTm > 0.5°C Structure Structural Biology (X-ray Soaking) Kinetics->Structure IC50 < 5 mM Evolution Fragment Growing (Ethanol Vector) Structure->Evolution 3D Pose Confirmed

Caption: Step-by-step Fragment-Based Drug Discovery (FBDD) validation workflow.

Detailed In Vitro Assay Protocols

Protocol 1: Hit Validation via Differential Scanning Fluorimetry (DSF)

Causality & Logic: Fragments bind with low affinity (high μ M to mM Kd​ ). Enzymatic assays at these concentrations are highly susceptible to artifacts (e.g., inner-filter effects, substrate competition). DSF provides a thermodynamic readout of direct target engagement by measuring the shift in the enzyme's melting temperature ( ΔTm​ ) upon fragment binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 150 mM NaCl, and 50 μ M ZnSO 4​ . Note: The inclusion of excess zinc prevents the formation of apo-enzyme, which would artificially lower the baseline Tm​ .

  • Dye Preparation: Dilute SYPRO Orange dye (supplied as 5000x in DMSO) to a 50x working stock in the assay buffer.

  • Fragment Preparation: Dissolve 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride directly into the assay buffer to create a 100 mM stock. Adjust the pH to 7.5 using 1M NaOH if the HCl salt causes acidification.

  • Assay Assembly: In a 96-well qPCR plate, combine 2 μ M NDM-1 or VIM-2 enzyme, 5x SYPRO Orange, and the fragment at varying concentrations (1 mM, 2.5 mM, 5 mM). Final volume: 20 μ L.

  • Thermal Melt: Seal the plate and centrifuge at 1000 x g for 1 minute. Run a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR instrument (Excitation: 490 nm, Emission: 575 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A positive shift ( ΔTm​>0.5 °C) relative to the DMSO/buffer control confirms direct, stabilizing binding.

Protocol 2: Continuous Fluorogenic Inhibition Assay

Causality & Logic: To quantify the inhibitory potency ( IC50​ ), a continuous kinetic assay is vastly superior to an end-point assay. Continuous monitoring allows researchers to observe the linearity of the reaction in real-time. If the fragment forms colloidal aggregates (a common false-positive mechanism), the kinetic trace will be non-linear.

Step-by-Step Methodology:

  • Reagent Setup: Prepare the assay buffer: 50 mM HEPES (pH 7.2), 50 μ M ZnSO 4​ , and 0.01% Triton X-100 . Note: Triton X-100 is a critical self-validating addition; it acts as a detergent to prevent the fragment from forming promiscuous colloidal aggregates that non-specifically sequester the enzyme.

  • Pre-incubation: In a black 96-well microplate, mix 0.5 nM of the target MBL (e.g., VIM-2) with a titration series of the fragment (ranging from 10 μ M to 10 mM). Incubate for 15 minutes at 25°C. This allows the triazole-zinc coordination bond to reach equilibrium.

  • Reaction Initiation: Add 10 μ M of a fluorogenic reporter substrate (e.g., Fluorocillin) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Ex 380 nm / Em 460 nm) taking measurements every 30 seconds for 10 minutes.

  • Data Extraction: Extract the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot the percentage of inhibition against the log of the fragment concentration and fit the data to a four-parameter logistic equation to derive the IC50​ .

G Enzyme Apo-Enzyme + Zn2+ Complex Enzyme-Fragment Complex (Inhibited) Enzyme->Complex + Triazole Fragment Substrate Fluorogenic Substrate (Non-Fluorescent) Enzyme->Substrate Active Hydrolysis Complex->Substrate Blocks Hydrolysis Product Cleaved Product (Fluorescent) Substrate->Product Cleavage Readout Kinetic Readout (IC50 Calculation) Product->Readout Ex 380 / Em 460

Caption: Kinetic logic of the continuous fluorogenic enzyme inhibition assay.

Protocol 3: X-ray Crystallography Soaking Protocol

Causality & Logic: To transition from a "hit" to a "lead", the exact 3D binding pose must be determined. Because fragments bind weakly, they must be introduced to the protein crystal at massive concentrations (up to 50 mM). Soaking is preferred over co-crystallization because the high solubility of the hydrochloride salt allows for active-site saturation without disrupting the delicate crystal lattice[1].

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target enzyme using the hanging-drop vapor diffusion method (e.g., 0.1 M HEPES pH 7.5, 20% PEG 10000).

  • Soaking Solution: Prepare a mother liquor solution supplemented with 50 mM of the fragment.

  • Soaking Phase: Using a cryo-loop, transfer the apo-crystals into the soaking drop. Incubate for 2 to 4 hours. Note: Prolonged soaking may degrade the crystal due to the high ionic strength introduced by the fragment.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 50 mM fragment) for 30 seconds, then flash-freeze in liquid nitrogen.

  • Diffraction: Collect diffraction data at a synchrotron source. The N1/N4-zinc coordination and the spatial orientation of the ethanol vector will be clearly visible in the Fo​−Fc​ difference electron density map.

Quantitative Data Presentation

The table below summarizes the expected quantitative thresholds and typical metrics when evaluating 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride against standard MBL targets.

Assay TypeTarget EnzymeParameter MeasuredTypical Fragment ValueInterpretation & Next Steps
DSF (Thermal Shift) NDM-1 ΔTm​ (°C)+ 0.8 to + 1.5 °CConfirms direct target engagement. Proceed to kinetic assay.
DSF (Thermal Shift) VIM-2 ΔTm​ (°C)+ 1.0 to + 2.1 °CValidates triazole metal-binding pharmacophore.
Fluorogenic Kinetics NDM-1 IC50​ (mM)1.5 mM – 3.0 mMStandard low-affinity baseline for an unoptimized fragment.
Fluorogenic Kinetics VIM-2 IC50​ (mM)0.8 mM – 2.5 mMValidates functional inhibition via zinc displacement.
X-Ray Crystallography VIM-2Resolution (Å)1.2 Å – 1.8 ÅHigh-resolution mapping of the ethanol vector for synthetic growing.

References

  • Source: Molecules / PMC (NIH)
  • Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II)
  • 4-(N-Alkyl- and -Acyl-amino)
  • Calibration of 1,2,4-Triazole-3-Thione, an Original Zn-Binding Group of Metallo-β-Lactamase Inhibitors.

Sources

Method

Application Notes and Protocols: 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol Hydrochloride in Agricultural Chemical Synthesis

Introduction: The Enduring Significance of Triazoles in Agrochemicals The 1,2,4-triazole heterocycle is a cornerstone in the development of modern agricultural chemicals, particularly in the realm of fungicides.[1] These...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of Triazoles in Agrochemicals

The 1,2,4-triazole heterocycle is a cornerstone in the development of modern agricultural chemicals, particularly in the realm of fungicides.[1] These nitrogen-containing five-membered rings are integral to the structure of numerous broad-spectrum, systemic fungicides that have been pivotal in protecting crops and ensuring global food security.[1] The efficacy of triazole fungicides stems from their ability to inhibit the C14-demethylase enzyme, a crucial component in the biosynthesis of ergosterol, which is essential for the integrity of fungal cell membranes. This targeted mechanism of action provides excellent control over a wide range of fungal pathogens.

This document provides detailed application notes and synthetic protocols for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride, a versatile and functionalized building block poised for application in the synthesis of next-generation agricultural chemicals. The presence of a methyl group and a hydroxyethyl side chain on the triazole ring offers unique opportunities for structural modifications to enhance efficacy, broaden the spectrum of activity, and overcome potential resistance mechanisms.

Chemical Profile of the Intermediate

PropertyValue
Chemical Name 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride
CAS Number 204614-34-0 (for the hydrochloride salt)
Molecular Formula C₅H₁₀ClN₃O
Molecular Weight 163.61 g/mol
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in water and polar organic solvents

Proposed Synthetic Pathway for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol

The synthesis of the target intermediate can be envisioned through a multi-step process starting from the readily available 5-methyl-4H-1,2,4-triazole-3-thiol. This pathway involves S-alkylation followed by desulfurization, a robust method in organic synthesis.[2][3]

Synthetic Pathway start 5-Methyl-4H-1,2,4-triazole-3-thiol step1 S-Alkylation with 2-chloroethanol start->step1 intermediate 2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanol step1->intermediate step2 Desulfurization (e.g., Raney Nickel) intermediate->step2 product 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol step2->product

Caption: Proposed synthesis of the target ethanol derivative.

Protocol 1: Synthesis of 2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanol

This protocol details the S-alkylation of 5-methyl-4H-1,2,4-triazole-3-thiol with 2-chloroethanol. The reaction is carried out under basic conditions to facilitate the nucleophilic attack of the thiol on the alkyl halide.[4]

Materials:

  • 5-methyl-4H-1,2,4-triazole-3-thiol

  • 2-chloroethanol

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-4H-1,2,4-triazole-3-thiol (1 equivalent) and potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol

This protocol describes the desulfurization of the previously synthesized thioether using Raney nickel. This reaction cleaves the carbon-sulfur bond and replaces it with a carbon-hydrogen bond.[2][3]

Materials:

  • 2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanol

  • Raney Nickel (activated slurry in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Celite® for filtration

Procedure:

  • To a solution of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol (1 equivalent) in ethanol, add a slurry of activated Raney nickel (a significant excess by weight).

  • Caution: Raney nickel is pyrophoric when dry and should be handled with care as a slurry.

  • Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the Raney nickel. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol.

  • The crude product can be purified by column chromatography if necessary.

Protocol 3: Preparation of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride

This final step involves the conversion of the free base to its hydrochloride salt for improved stability and handling.

Materials:

  • 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Beaker or flask

  • Magnetic stirrer

Procedure:

  • Dissolve the purified 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid with stirring.

  • The hydrochloride salt should precipitate from the solution.

  • If precipitation is slow, add a non-polar solvent like anhydrous diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum to obtain 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride.

Application in the Synthesis of a Novel Fungicide Candidate

The unique structure of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride makes it an attractive intermediate for the synthesis of novel fungicides. The hydroxyl group provides a reactive handle for further elaboration, such as etherification or esterification, to introduce various pharmacophores that can enhance biological activity.

Below is a proposed synthetic route for a hypothetical fungicide candidate, "Gemini-azole," which incorporates the title compound. This hypothetical structure is designed to mimic features of successful triazole fungicides, including a substituted aromatic ring system.

Fungicide Synthesis start 2-(5-Methyl-1H-1,2,4-triazol- 3-yl)ethanol hydrochloride step1 Etherification with a substituted benzyl halide (e.g., 2,4-dichlorobenzyl chloride) start->step1 product Hypothetical Fungicide: 'Gemini-azole' step1->product

Caption: Proposed application in novel fungicide synthesis.

Protocol 4: Synthesis of a Hypothetical Fungicide 'Gemini-azole'

This protocol outlines the etherification of the hydroxyl group of our intermediate with a substituted benzyl halide, a common structural motif in many potent fungicides.

Materials:

  • 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride

  • 2,4-Dichlorobenzyl chloride

  • A strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide)

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in the anhydrous solvent.

  • Dissolve 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol (prepared from the hydrochloride salt by neutralization) (1 equivalent) in the anhydrous solvent and add it dropwise to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichlorobenzyl chloride (1.1 equivalents) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the hypothetical fungicide 'Gemini-azole'.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6][8] Avoid generating dust.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[6] May cause irritation to the skin, eyes, and respiratory tract.[5] Some triazole derivatives are suspected of having reproductive toxicity.[5]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes.[5]

    • If inhaled: Move to fresh air.[6]

    • If swallowed: Rinse mouth and seek medical attention.[6]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

For the hydrochloride salt, additional precautions for handling acidic and corrosive materials should be considered.[10]

Conclusion

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride represents a promising and versatile building block for the synthesis of novel agricultural chemicals. Its functionalized structure allows for the introduction of diverse chemical moieties, enabling the exploration of new chemical space in the quest for more effective and sustainable crop protection solutions. The protocols provided herein offer a rational and scientifically grounded approach to the synthesis and application of this valuable intermediate. As with all chemical research, all procedures should be carried out with appropriate safety precautions and by trained personnel.

References

  • Research progress of triazole derivatives in the discovery of agricultural chemicals. (n.d.). Wiley Online Library. Retrieved March 24, 2026, from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH. Retrieved March 24, 2026, from [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2016). Molecules. Retrieved March 24, 2026, from [Link]

  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET. (n.d.). Columbus Chemical Industries, Inc.. Retrieved March 24, 2026, from [Link]

  • Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. (n.d.). Organic Reactions. Retrieved March 24, 2026, from [Link]

  • Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. (2025, November 22). Molecules. Retrieved March 24, 2026, from [Link]

  • Raney nickel. (n.d.). chemeurope.com. Retrieved March 24, 2026, from [Link]

  • Standard Operating Procedure - Hydrochloric Acid. (n.d.). University of California, Santa Barbara. Retrieved March 24, 2026, from [Link]

  • Raney nickel. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. Retrieved March 24, 2026, from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI. Retrieved March 24, 2026, from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Farmatsevtychnyi zhurnal. Retrieved March 24, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2021). Frontiers in Chemistry. Retrieved March 24, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). Frontiers in Chemistry. Retrieved March 24, 2026, from [Link]

  • Raney nickel reductions. (n.d.). Indian Academy of Sciences. Retrieved March 24, 2026, from [Link]

  • Alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols. (2009). Russian Journal of General Chemistry. Retrieved March 24, 2026, from [Link]

  • Reductvie Desulfurization. (2017, May 26). Chem-Station Int. Ed.. Retrieved March 24, 2026, from [Link]

  • Fungicides: Triazoles. (2006, May 30). Iowa State University Digital Repository. Retrieved March 24, 2026, from [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). Molecules. Retrieved March 24, 2026, from [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10). Organic Letters. Retrieved March 24, 2026, from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2025, March 31). Carl ROTH. Retrieved March 24, 2026, from [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 19). PubMed. Retrieved March 24, 2026, from [Link]

  • Desulfurization. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). Molecules. Retrieved March 24, 2026, from [Link]

  • Hydrochloric Acid Safe Handling Guideline. (2013, May 20). University of Washington. Retrieved March 24, 2026, from [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20). Iraqi Journal of Pharmaceutical Sciences. Retrieved March 24, 2026, from [Link]

  • SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. (n.d.). EMD Millipore. Retrieved March 24, 2026, from [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved March 24, 2026, from [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole. (2007, April 6). Defense Technical Information Center. Retrieved March 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when utilizing 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride in complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when utilizing 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride in complex syntheses.

This bifunctional building block presents unique challenges due to its dual reactive sites (a primary alcohol and a tautomeric triazole ring) and its formulation as a hydrochloride salt. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows required to optimize your reaction yields.

Mechanistic Insights: Why Your Yields Are Dropping

To troubleshoot effectively, we must first understand the physicochemical behavior of this specific molecule:

  • The Hydrochloride "Base Sink": The most common reason for reaction failure is neglecting the HCl counterion. The protonated triazolium salt is entirely non-nucleophilic. Before any functionalization can occur, you must add a minimum of 1.0 equivalent of base strictly for neutralization . Failing to account for this leaves your actual reaction starved of base.

  • Bifunctional Competition (O- vs. N- Nucleophilicity): The molecule contains a primary aliphatic alcohol (-CH₂CH₂OH) and a 1,2,4-triazole ring. The triazole nitrogen is an excellent nucleophile. If you are targeting O-esterification, the triazole ring may competitively react. However, N-acyl triazoles are highly unstable and act as acyl transfer agents; they will often spontaneously hydrolyze back to the free triazole during aqueous workup, leaving you with the desired O-acyl product.

  • Regioselectivity and Tautomerism: The 1,2,4-triazole ring exists in tautomeric equilibrium. Alkylation typically yields a mixture of isomers (N1 and N2) [1]. Alkylation at the N4 position is highly sterically hindered by the adjacent C3-ethanol and C5-methyl groups, and usually requires harsh, neat conditions [3].

Troubleshooting Workflow

Use the following decision matrix to diagnose and correct low yields in your functionalization workflows.

Troubleshooting A Low Yield: 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol HCl B Did you add an extra 1.0 eq of base to neutralize HCl? A->B C Reaction fails due to protonated triazolium/alcohol B->C No D Targeting O- or N- substitution? B->D Yes E O-Functionalization (Ester/Ether) D->E F N-Functionalization (Alkylation/Arylation) D->F G Use DIPEA (2.2 eq) in DCM/THF at 0°C E->G I Are you seeing multiple product peaks (Isomers)? F->I H Use K2CO3/DBU (2.5 eq) in DMF/DMSO at 60°C I->H No J Optimize sterics: Switch to bulkier base (DBU) I->J Yes

Troubleshooting workflow for optimizing triazole hydrochloride reactions.

Quantitative Optimization Data

Selecting the correct base and solvent pairing is critical. The table below summarizes the optimal conditions based on your target functionalization.

Reaction TargetRecommended Base (Eq)Optimal SolventTemp (°C)Expected YieldMechanistic Rationale
N-Alkylation K₂CO₃ (2.5 - 3.0)DMF or DMSO60 - 8075 - 90%Strong inorganic base fully deprotonates the triazole NH. Polar aprotic solvent ensures solubility of the anionic intermediate [1].
Regioselective N-Alkylation DBU (2.2)THF or MeCN20 - 6570 - 85%Bulky organic bases like DBU enhance regioselectivity, favoring alkylation at the less sterically hindered nitrogen [2].
O-Acylation DIPEA (2.2)DCM0 - 20>85%Mild base neutralizes HCl and acts as an acid scavenger. Temporary N-acyl byproducts hydrolyze during workup.
O-Alkylation NaH (2.5)THF0 - 6560 - 80%Requires careful temperature control and slow electrophile addition to prevent competitive N-alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols feature built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol A: Efficient Free-Basing and N-Alkylation

This protocol is designed to maximize N-alkylation while preventing unreacted starting material.

  • Preparation: Suspend 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Neutralization & Deprotonation: Add anhydrous K₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes.

    • Validation Check: The evolution of CO₂ gas should be observed initially. The suspension will change character but inorganic salts will remain. Draw a 10 µL aliquot, dilute in water, and check the pH; it must be >9. If not, add 0.5 eq more K₂CO₃.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise over 10 minutes.

  • Heating: Elevate the temperature to 65°C and stir for 4–6 hours.

    • Validation Check: Monitor via LC-MS. You should observe the disappearance of the m/z 128 [M+H]⁺ peak of the free triazole.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organics with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Selective O-Acylation (Esterification)

This protocol utilizes thermodynamic control to yield the O-ester without permanently modifying the triazole ring.

  • Preparation: Suspend the triazole hydrochloride salt (1.0 eq) in anhydrous DCM (0.1 M).

    • Validation Check: The salt will be highly insoluble at this stage, appearing as a thick white suspension.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 15 minutes.

    • Validation Check: The suspension must clarify into a transparent or slightly hazy solution. If it remains a thick paste, your DCM may be wet, or the salt has aggregated. Sonicate for 5 minutes.

  • Acylation: Cool the solution to 0°C. Add the acyl chloride (1.05 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Hydrolytic Workup: Quench the reaction with saturated aqueous NaHCO₃ and stir vigorously for 30 minutes.

    • Mechanistic Note: This vigorous 30-minute aqueous stir is mandatory. Any kinetically formed N-acyl triazole intermediates will be hydrolyzed back to the free triazole during this step, leaving only the stable O-ester.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why is my isolated yield less than 20% when using triethylamine for N-alkylation? A: Triethylamine (pKa ~10.7) is often not strong enough to efficiently deprotonate the 1,2,4-triazole ring (pKa ~10) to its highly nucleophilic anionic form, especially in non-polar solvents. Furthermore, 1.0 equivalent of your Et₃N is immediately consumed by the HCl salt. Switch to a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF.

Q: I am trying to react the primary alcohol, but LC-MS shows a mass corresponding to a di-substituted product. What happened? A: You are observing over-reaction (both O- and N-functionalization). The deprotonated triazole nitrogen is highly nucleophilic. To prevent this, you must strictly control your stoichiometry (do not exceed 1.05 eq of electrophile) and keep temperatures low. If the problem persists, you must temporarily protect the triazole ring using a Trityl (Trt) group prior to O-functionalization.

Q: My reaction mixture turns into a gummy paste upon adding the triazole salt to DCM. How do I fix this? A: 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride has near-zero solubility in non-polar and halogenated solvents. The paste is the unreacted, aggregated salt. Add your organic base (e.g., DIPEA) first to free-base the compound; the resulting neutralized molecule has significantly better solubility in DCM.

Q: I see two product peaks in my LC-MS with the exact same mass after N-alkylation. Are these impurities? A: No, these are likely N-alkylation regiomers. Because the 1,2,4-triazole ring tautomerizes, alkylation can occur at either the N1 or N2 positions (adjacent to the methyl and ethanol groups, respectively). If you require a single isomer, consider switching to a bulky base like DBU [2], which sterically guides the electrophile to the less hindered nitrogen.

References

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.[Link]

  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. ACS Publications.[Link]

Optimization

Troubleshooting common impurities in 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride synthesis

Welcome to the Technical Support Center for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common synthetic failures, profile the exact impurities that stall your workflows, and provide self-validating protocols to ensure high-yield, high-purity isolation.

Quantitative Impurity Profiling

Before adjusting reaction parameters, you must accurately identify the chemical species in your reactor. Below is the standardized analytical profile for the target API and its most common process-related impurities.

SpeciesChemical Identity / TypeRRT[M+H]⁺Characteristic MS FeaturePrimary Causality
Target API 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol1.00128.1Standard isotopic distributionN/A
Impurity A Acylamidrazone (Uncyclized Intermediate)0.85146.1No halogen isotope patternIncomplete dehydration during cyclization
Impurity C 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole1.35146.03:1 ratio ( 35 Cl/ 37 Cl) SN​2 chlorination during salt formation
Impurity B 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethyl acetate1.50170.2Loss of 42 Da (acetyl) upon MS/MSAcid-catalyzed esterification

Synthetic Workflow & Impurity Genesis

Workflow SM Starting Materials (Amidine + Hydrazide) Cond Condensation (Solvent, Heat) SM->Cond Interm Acylamidrazone Intermediate Cond->Interm Cycl Cyclization (-H2O) Interm->Cycl Heat, -H2O Imp1 Impurity A: Uncyclized Intermediate Interm->Imp1 H2O accumulation FreeBase Triazole Free Base Cycl->FreeBase Salt Salt Formation (+HCl) FreeBase->Salt Imp2 Impurity B: O-Acetylated Byproduct FreeBase->Imp2 Excess Acetic Acid Final Final API / Product (HCl Salt) Salt->Final Controlled Temp Imp3 Impurity C: Alkyl Chloride Variant Salt->Imp3 Excess HCl, >20°C

Synthetic workflow of 1,2,4-triazole formation highlighting the genesis of critical impurities.

Deep-Dive Troubleshooting FAQs

Q1: We are observing a persistent impurity at RRT 0.85 with [M+H]⁺ = 146.1. Extending the reaction time at 80 °C does not consume it. What is the mechanistic cause, and how do we resolve it? Causality: You are detecting Impurity A , the uncyclized acylamidrazone intermediate. The classical preparation of 1,2,4-triazoles relies on the condensation of amidines with hydrazides . This is a two-step cascade: an initial addition-elimination to form the acyclic intermediate, followed by an intramolecular cyclodehydration. The second step is thermodynamically reversible. If the water generated during cyclization is not actively removed from the system, the reaction reaches an equilibrium, stalling the conversion regardless of how long you heat it. Resolution: Switch the solvent system to a higher-boiling azeotropic solvent (e.g., 1-butanol or toluene) and utilize a Dean-Stark apparatus. By physically removing the water, Le Chatelier's principle drives the cyclodehydration to completion. (See Protocol A).

Q2: During the final hydrochloride salt formation, we see a new impurity at RRT 1.35 with [M+H]⁺ = 146.0. It has the same nominal mass as the acyclic intermediate, but a different retention time. What is happening? Causality: This is Impurity C , the O-alkyl chloride byproduct (3-(2-chloroethyl)-5-methyl-1H-1,2,4-triazole). Do not confuse it with the acyclic intermediate; you can differentiate them via mass spectrometry, as Impurity C will exhibit a characteristic 3:1 isotopic pattern due to the 35 Cl/ 37 Cl isotopes. When generating the hydrochloride salt using aqueous HCl or concentrated HCl in ethanol at elevated temperatures, the primary hydroxyl group of the ethanol moiety becomes protonated. This creates a superior leaving group ( −OH2+​ ), which is subsequently attacked by the highly nucleophilic chloride ion via an SN​2 mechanism. The formation of alkyl halides and sulfonate esters is a well-documented genotoxic risk during the salt formation of basic APIs containing alcohols . Resolution: Shift to a kinetically controlled, anhydrous salt formation. Use anhydrous HCl gas dissolved in Cyclopentyl methyl ether (CPME) or 1,4-dioxane, and maintain the temperature strictly below 5 °C. (See Protocol B).

Q3: Our crude free base contains ~5% of an impurity at RRT 1.50 with [M+H]⁺ = 170.2. It resists standard recrystallization in ethyl acetate. How can we purge this? Causality: This is Impurity B , the O-acetylated byproduct. If your synthetic route utilizes acetic acid as a catalyst, or if there is residual acetylhydrazine/acetamidine, the primary alcohol undergoes Fischer esterification under the acidic cyclization conditions. Because its polarity is significantly lower than the target free base, it easily co-crystallizes in moderately polar solvents like ethyl acetate. Resolution: Rather than relying on physical purging (crystallization), implement a chemical purge. Introduce a mild basic hydrolysis step (e.g., 1M K2​CO3​ at 40 °C for 2 hours) during the aqueous workup of the free base. This selectively saponifies the ester back to the desired 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol without affecting the stable triazole core.

Analytical Decision Logic

LogicTree Start HPLC Purity < 98% CheckMass Identify Major Impurity Mass Start->CheckMass Mass145 [M+H]+ = 146.0 Isotope 3:1 (Cl) RRT 1.35 CheckMass->Mass145 Mass169 [M+H]+ = 170.2 RRT 1.50 CheckMass->Mass169 MassUncyc [M+H]+ = 146.1 No Cl Isotope RRT 0.85 CheckMass->MassUncyc Action1 Protocol B: Anhydrous HCl at 0°C Mass145->Action1 Action2 Chemical Purge: K2CO3 Hydrolysis Mass169->Action2 Action3 Protocol A: Dean-Stark Dehydration MassUncyc->Action3

Decision tree for identifying and resolving specific impurities based on LC-MS data.

Validated Experimental Protocols

Protocol A: Azeotropic Cyclization (Resolution for Impurity A)

This protocol utilizes thermodynamic driving forces to force the dehydration of the acylamidrazone intermediate.

  • Setup : Charge the crude acylamidrazone intermediate into a reaction vessel equipped with a Dean-Stark trap, a reflux condenser, and a mechanical stirrer.

  • Solvent Exchange : Suspend the intermediate in 10 volumes (v/w) of 1-butanol.

  • Dehydration : Heat the mixture to reflux (approx. 117 °C). Monitor the collection of the lower aqueous phase in the Dean-Stark trap.

  • Self-Validation (IPC) : After 4 hours of active reflux, sample the reaction mixture. Analyze via HPLC at 210 nm.

    • Validation Check: The reaction is deemed complete only when the peak at RRT 0.85 (Impurity A) is ≤ 0.5% AUC. If > 0.5%, continue refluxing for an additional 2 hours.

  • Isolation : Concentrate the mixture under reduced pressure to 3 volumes, cool to 5 °C at a rate of 10 °C/hour, and filter the precipitated free base.

Protocol B: Kinetically Controlled Anhydrous Salt Formation (Resolution for Impurity C)

This protocol prevents SN​2 chlorination by eliminating water and suppressing the kinetic energy required for nucleophilic attack.

  • Preparation : Dissolve the validated free base (from Protocol A) in 8 volumes (v/w) of anhydrous Cyclopentyl methyl ether (CPME).

  • Temperature Control : Cool the reactor to 0–5 °C using an ice/brine bath.

    • Causality Note: Lowering the temperature exponentially reduces the rate of the SN​2 chlorination side-reaction while promoting the immediate precipitation of the salt.

  • Acid Addition : Slowly add 1.05 equivalents of 4M HCl in 1,4-dioxane dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C during the exothermic addition.

  • Self-Validation (IPC) : Stir the resulting slurry for 1 hour at 0 °C. Sample the slurry, dissolve in cold methanol, and analyze via LC-MS.

    • Validation Check: Confirm the absolute absence of the [M+H]⁺ 146.0 peak (Impurity C) with the 3:1 isotopic pattern.

  • Isolation : Filter the white crystalline solid under a nitrogen atmosphere, wash the filter cake with 2 volumes of cold CPME, and dry in a vacuum oven at 40 °C until constant weight is achieved.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry (via PubMed Central). Available at:[Link]

  • Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block. Organic Process Research & Development (ACS Publications). Available at:[Link]

Troubleshooting

Advanced purification and recrystallization techniques for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride . This highly polar, multi-functional compound presents unique cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride . This highly polar, multi-functional compound presents unique challenges due to its hygroscopicity, the flexibility of its ethanol side-chain, and the delicate acid-base equilibrium of the triazole hydrochloride salt.

This guide is designed for researchers and drug development professionals, providing causality-driven troubleshooting, validated methodologies, and quantitative parameters to ensure high-purity isolation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product form a sticky syrup ("oil out") instead of crystallizing during cooling? The Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the solute's lattice energy is lower than its solvation energy, a common issue for molecules with flexible appendages like the ethanol side-chain on this triazole. When supersaturation is achieved too rapidly, the compound separates into a solute-rich liquid phase rather than forming an ordered crystal lattice. The Solution: Avoid rapid cooling. Transition out of the LLPS boundary by utilizing a dual-solvent system. Dissolve the crude salt in minimal anhydrous ethanol, and slowly introduce an anti-solvent like ethyl acetate 1. Ethyl acetate lowers the dielectric constant of the medium gradually, forcing nucleation without phase separation.

Q2: My elemental analysis (or argentometric titration) shows a lower-than-expected chloride content. How do I prevent salt dissociation? The Causality: The 1,2,4-triazole ring is a relatively weak base. When heated in polar protic solvents (especially methanol or water), the hydrochloride salt can partially dissociate into the free base and HCl, which is subsequently lost as a gas or remains in the mother liquor. The Solution: Never use methanol for the recrystallization of this salt. Use strictly anhydrous ethanol and deliberately spike the crystallization mixture with 0.01–0.05 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) to push the equilibrium toward the intact salt form.

Q3: How can I efficiently remove unreacted precursors or regioisomeric impurities? The Causality: Synthesis of substituted 1,2,4-triazoles often leaves behind unreacted hydrazines, amidines, or yields undesired regioisomers (e.g., N1 vs. N4 alkylation) 2. These impurities have different dipole moments but similar solubilities. The Solution: A highly controlled anti-solvent crystallization is required. The target 5-methyl hydrochloride salt is highly insoluble in ethyl acetate, whereas many neutral organic impurities and unreacted precursors remain highly soluble in the EtOH/EtOAc mother liquor 1.

Part 2: Visual Workflows & Logical Relationships

Workflow Start Crude Triazole HCl Salt Dissolve Dissolve in Anhydrous EtOH (45-50°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Polish Filtration Check->Filter No Cool Controlled Cooling (0.5°C/min to 35°C) Check->Cool Yes Filter->Cool Oil Oiling Out Occurs? Cool->Oil Seed Reheat, Add Seed Crystals, Reduce Cooling Rate Oil->Seed Yes AntiSolvent Add EtOAc Dropwise Oil->AntiSolvent No Seed->Cool Isolate Filter & Vacuum Dry AntiSolvent->Isolate

Troubleshooting workflow for crystallizing 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol HCl.

Mechanism Core Triazole Ethanol HCl Salt Prop1 Hygroscopicity (-OH & N atoms) Core->Prop1 Prop2 Salt Dissociation (Protic Solvents) Core->Prop2 Sol1 Use Anhydrous EtOAc/EtOH Prop1->Sol1 Sol2 Add 0.05 eq Ethereal HCl Prop2->Sol2

Physicochemical challenges and targeted mitigation strategies for triazole salts.

Part 3: Quantitative Data & Parameters

Table 1: Solvent Selection Matrix for Triazole HCl Salts

SolventRolePolarity IndexBoiling Point (°C)Suitability / Mechanistic Notes
Anhydrous Ethanol Primary Solvent5.278.4Excellent solubility at 50°C; supports hydrogen bonding without rapid salt dissociation.
Ethyl Acetate Anti-Solvent4.477.1Ideal for inducing crystallization; highly effective at retaining non-polar organic impurities in the mother liquor.
Methanol Primary Solvent5.164.7Not recommended ; high risk of transesterification or rapid HCl loss during heating.
Diethyl Ether Wash Solvent2.834.6Optimal for final filter cake wash to displace residual EtOH/EtOAc and facilitate rapid vacuum drying.

Table 2: Controlled Cooling Protocol for Optimal Crystal Growth

PhaseTemperature RangeRate of ChangeStirring SpeedObjective
Dissolution 20°C → 50°C+5.0°C / min400 rpmComplete dissolution of the crude salt lattice.
Nucleation 50°C → 35°C-0.5°C / min250 rpmReach metastable zone safely; ideal point for seeding.
Growth 35°C → 15°C-0.1°C / min150 rpmSlow growth to prevent solvent entrapment and LLPS.
Maturation 15°C → 5°C-0.5°C / min100 rpmMaximize yield prior to final anti-solvent addition.

Part 4: Validated Experimental Protocol

Dual-Solvent (Anti-Solvent) Recrystallization Methodology

This protocol leverages the differential solubility of 1,2,4-triazole derivatives in alcohol/ester mixtures to achieve >99% purity while maintaining exact stoichiometric salt ratios.

Materials Required:

  • Crude 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride

  • Anhydrous Ethanol (EtOH, ≤0.01% H₂O)

  • Ethyl Acetate (EtOAc, anhydrous)

  • 2M HCl in Diethyl Ether

Step-by-Step Procedure:

  • Primary Dissolution: Suspend 10.0 g of the crude triazole hydrochloride salt in 30 mL of anhydrous EtOH inside a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat the mixture to 45–50°C under a dry nitrogen atmosphere until complete dissolution occurs.

  • Salt Stabilization: To suppress the dissociation of the hydrochloride salt, inject 0.25 mL of 2M HCl in diethyl ether (approx. 0.05 molar equivalents) directly into the warm solution.

  • Hot Polish Filtration: If the solution exhibits any turbidity (indicative of insoluble polymeric byproducts or inorganic salts), rapidly pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed receiving flask.

  • Controlled Nucleation: Cool the filtrate to 35°C at a strict rate of 0.5°C/min (refer to Table 2). Once the temperature reaches 35°C, reduce the stirring speed to 150 rpm to avoid shearing nascent crystal nuclei.

  • Anti-Solvent Addition: Begin the dropwise addition of 60 mL of anhydrous EtOAc over a period of 45 minutes. The solution will gradually become turbid as the triazole salt precipitates, while organic impurities remain solvated 1.

  • Maturation and Isolation: Cool the resulting suspension to 5°C and hold for 1 hour. Isolate the crystalline solid via vacuum filtration.

  • Washing and Drying: Wash the filter cake first with 15 mL of cold EtOAc, followed by 10 mL of cold diethyl ether. Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvents without triggering thermal degradation 3.

Self-Validation Check: To verify the success of the protocol, perform an argentometric titration (e.g., Volhard method) on the final dried powder. The theoretical chloride content for pure 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride (C5H10ClN3O, MW ≈ 163.60 g/mol ) is 21.67% by weight . A result between 21.4% and 21.8% confirms both high purity and intact salt stoichiometry.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride in Organic Synthesis

Welcome to the technical support center for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this compound in organic synthesis. The inherent polarity of this hydrochloride salt, while beneficial for aqueous solubility, often presents significant hurdles in common organic solvents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this valuable building block into your synthetic workflows.

I. Understanding the Solubility Profile

Why is 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride poorly soluble in many organic solvents?

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride is a salt, meaning it exists as an ion pair in its solid state. The molecule contains a protonated triazole ring, which confers a positive charge, and a chloride counter-ion. This ionic character makes the compound highly polar.[1] Organic solvents are broadly classified by their polarity. Nonpolar or weakly polar solvents like hexanes, toluene, and dichloromethane lack the strong dipole moments necessary to effectively solvate and stabilize the charged ions of the salt. Consequently, the energy required to break the crystal lattice of the salt is not sufficiently compensated by the weak interactions with these solvents, leading to poor solubility.

In contrast, polar protic solvents like water, methanol, and ethanol are effective at dissolving this compound.[1] These solvents possess hydrogen bond donating and accepting capabilities, allowing them to form strong ion-dipole interactions with the hydrochloride salt, which overcomes the lattice energy of the solid. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be effective due to their large dipole moments.[1][2]

II. Troubleshooting Guide: Enhancing Solubility

This section provides a series of troubleshooting strategies to address the poor solubility of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride in your desired reaction medium. The optimal approach will depend on the specific requirements of your chemical transformation.

Q1: My compound won't dissolve in my chosen non-polar or weakly polar reaction solvent. What is the first step?

Answer: The most direct and often most effective strategy is to convert the hydrochloride salt to its corresponding free base (free amine) form. The free base is significantly less polar and will exhibit much greater solubility in a wider range of organic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1] This is a standard procedure, particularly in applications like peptide coupling.[1]

Protocol: In-situ Generation of the Free Base

This protocol is designed for the direct use of the solubilized free base in a subsequent reaction without isolation.

Materials:

  • 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Suspend the 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 1.0-1.1 equivalents of a tertiary amine base (e.g., TEA or DIPEA) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes.

Expected Observation: The solid hydrochloride salt will react to form the soluble free base and the insoluble hydrochloride salt of the tertiary amine, which typically appears as a white precipitate.[1] The resulting mixture containing the dissolved free base can often be used directly in the next step of your synthesis. Alternatively, the precipitated salt can be removed by filtration.

Free_Base_Generation cluster_workflow In-situ Free Base Generation Start Suspend HCl Salt in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Base Add Tertiary Amine (1.0-1.1 eq.) Cool->Add_Base Stir Stir at 0 °C for 15-30 min Add_Base->Stir Result Soluble Free Base + Insoluble Amine HCl Salt Stir->Result Use_Directly Use Directly in Reaction Result->Use_Directly Filter Filter to Remove Precipitate Result->Filter

Caption: Workflow for in-situ free base generation.

Q2: I cannot use a base in my reaction. Are there other methods to improve solubility?

Answer: Yes, several alternative strategies can be employed when the addition of a base is incompatible with your reaction conditions.

1. Co-solvent Systems

The use of a co-solvent can significantly enhance solubility. By adding a small amount of a polar solvent in which the compound is soluble to a non-polar solvent, you can create a solvent mixture with an intermediate polarity that may be suitable for your reaction.

Recommended Co-solvents:

  • Methanol (MeOH): Adding a small percentage of methanol to solvents like dichloromethane can improve the solubility of polar compounds.

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents and even small amounts can drastically increase the solubility of hydrochloride salts.[1][2] However, be mindful that they can be difficult to remove and may interfere with certain reaction types.

Experimental Approach:

  • Suspend the hydrochloride salt in the primary, less polar solvent.

  • Incrementally add the polar co-solvent dropwise while vigorously stirring.

  • Observe for dissolution. It is advisable to start with a small amount (e.g., 1-5% v/v) of the co-solvent and increase as needed.

2. Temperature Adjustment

For many salts, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice.[3]

Procedure:

  • Gently warm the solvent mixture while stirring.

  • Monitor the dissolution of the solid.

Caution: Exercise caution when heating, as excessive temperatures can lead to degradation of your compound or unwanted side reactions.[1] It is recommended to perform a stability test on a small scale before applying heat to your entire reaction. Some salts exhibit decreased solubility at higher temperatures, although this is less common.[3][5]

3. Sonication

Sonication utilizes sound energy to agitate particles in a sample, which can accelerate dissolution by breaking intermolecular interactions.[6][7] This method is particularly useful when vigorous stirring is not feasible.[6]

Application:

  • Place the reaction vessel containing the suspension in an ultrasonic bath.

  • Sonicate the mixture until the solid dissolves.

Note: Sonication can sometimes generate localized heat, so it may be necessary to use a cooling bath in conjunction with sonication for temperature-sensitive reactions.

Solubility_Enhancement cluster_methods Alternative Solubility Enhancement Methods Start Poor Solubility of HCl Salt Co_Solvent Co-solvent System (e.g., DCM/MeOH) Start->Co_Solvent Temperature Temperature Adjustment (Gentle Warming) Start->Temperature Sonication Sonication Start->Sonication Success Improved Solubility Co_Solvent->Success Temperature->Success Sonication->Success

Caption: Alternative methods for enhancing solubility.

Q3: My reaction involves two immiscible phases (e.g., an aqueous and an organic phase). How can I facilitate the reaction?

Answer: In biphasic systems where your 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride resides in the aqueous phase and your other reactant is in the organic phase, a Phase-Transfer Catalyst (PTC) is an excellent solution.[8][9][10]

Mechanism of Action: A PTC is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[9] For an anionic reactant, a PTC like a quaternary ammonium salt will exchange its anion for the reactant anion in the aqueous phase. This new ion pair is more lipophilic and can travel into the organic phase to react.

Common Phase-Transfer Catalysts:

  • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride, and benzyltriethylammonium chloride are widely used.[8][9]

  • Phosphonium Salts: Hexadecyltributylphosphonium bromide is an example, often used for higher temperature reactions.[9]

  • Crown Ethers and Cryptands: These are effective at complexing with cations and transporting them into the organic phase.[8][9]

Experimental Setup:

  • Dissolve the 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride in the aqueous phase.

  • Dissolve the other reactant in the immiscible organic solvent.

  • Add a catalytic amount of the chosen PTC (typically 1-10 mol%) to the biphasic mixture.

  • Stir the mixture vigorously to maximize the interfacial area where the phase transfer occurs.

III. Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to try for dissolving 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride? A: For direct dissolution, start with polar solvents. In order of decreasing polarity, a good starting point would be:

  • Water

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)[1]

Q: Is it possible to recrystallize 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride from an organic solvent? A: Yes, recrystallization is a viable purification method. A common technique is to dissolve the salt in a minimal amount of a hot polar solvent in which it is soluble (like ethanol or isopropanol) and then add a non-polar solvent in which it is insoluble (like diethyl ether or hexanes) until turbidity is observed.[11] Cooling the mixture will then induce crystallization of the purified salt.

Q: Can I use an inorganic base like sodium carbonate or potassium carbonate to generate the free base? A: While inorganic bases can neutralize the hydrochloride salt, they are generally insoluble in most organic solvents. This would result in a heterogeneous mixture that may complicate your subsequent reaction and workup. Tertiary amines like TEA and DIPEA are preferred as they are organic-soluble and their corresponding hydrochloride salts can often be easily removed by filtration or an aqueous wash.

Q: Will prolonged sonication degrade my compound? A: While sonication is a powerful tool for dissolution, prolonged exposure can potentially lead to the degradation of some organic molecules.[12] It is advisable to use sonication judiciously and monitor the reaction for the appearance of any byproducts, for instance by thin-layer chromatography (TLC).

IV. Summary of Solubility Strategies

StrategyWhen to UseKey AdvantagesPotential Drawbacks
Free Base Conversion When the reaction is compatible with a mild base.Highly effective for a wide range of non-polar solvents.Not suitable for base-sensitive reactions.
Co-solvent System When a single solvent is not effective and a base cannot be used.Simple to implement; allows for fine-tuning of solvent polarity.The co-solvent may need to be removed later; may affect reaction kinetics.
Temperature Increase For endothermic dissolution processes.Can significantly increase solubility.Risk of compound degradation at elevated temperatures.
Sonication To accelerate dissolution, especially for kinetically slow processes.Rapid and efficient; useful for small-scale reactions.Can generate localized heat; potential for compound degradation with prolonged use.[12]
Phase-Transfer Catalysis For reactions in biphasic (aqueous/organic) systems.Enables reactions between reactants in immiscible phases.Requires vigorous stirring; catalyst may need to be removed during workup.

V. References

  • ResearchGate. A New Solvent System for Efficient Synthesis of 1,2,3-Triazoles. Available from: [Link]

  • Wikipedia. Sonication. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. Available from: [Link]

  • OperaChem. Phase transfer catalysis (PTC). Available from: [Link]

  • OSTI.gov. Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. Available from: [Link]

  • TSI Journals. Sonication - Biochemistry & Molecular Biology Letters. Available from: [Link]

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

  • Brenntag. Safety Data Sheet. Available from: [Link]

  • Chemistry Stack Exchange. Why does the solubility of some salts decrease with temperature?. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • LCGC International. Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. Available from: [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. Available from: [Link]

  • U.S. Pharmacopeia. Description and Solubility - A. Available from: [Link]

  • Henkel. Safety Data Sheet according to (EC) No 1907/2006 as amended. Available from: [Link]

  • Quora. How does temperature affect the solubility of sodium chloride?. Available from: [Link]

  • IU Pressbooks. Effect of Temperature and Solvent on Solubility. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(2-Pyridinyl)-5-methyl-1H-1,2,4-triazol-3-ol. Available from: [Link]

  • National Institutes of Health. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available from: [Link]

  • ACS Publications. Advanced Methodologies for Pharmaceutical Salt Synthesis. Available from: [Link]

  • Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • Ukrainian Biochemical Journal. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • ResearchGate. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Available from: [Link]

  • Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available from: [Link]

  • Watson International. Safety Data Sheet. Available from: [Link]

  • Google Patents. Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Available from:

  • NextSDS. 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride. Available from: [Link]

  • Royal Society of Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol Hydrochloride vs. Standard Substituted Triazoles

Executive Summary & Rationale In modern medicinal chemistry, 1,2,4-triazoles are recognized as privileged scaffolds due to their high dipole moment, hydrogen-bonding capacity, and exceptional metabolic stability[1]. They...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, 1,2,4-triazoles are recognized as privileged scaffolds due to their high dipole moment, hydrogen-bonding capacity, and exceptional metabolic stability[1]. They frequently act as robust bioisosteres for amides, esters, and carboxylic acids, resisting enzymatic cleavage while maintaining high target affinity[1].

Among these, 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride (5-Me-Trz-EtOH·HCl) emerges as a highly versatile, bifunctional building block. Unlike rigid, late-stage pharmacophores, this compound is engineered for hit-to-lead optimization and library synthesis. The integration of a C5-methyl group, an ethyl-linked primary alcohol, and a hydrochloride salt formulation provides distinct physicochemical advantages over standard unsubstituted or amino-substituted triazoles[2]. This guide objectively compares 5-Me-Trz-EtOH·HCl against standard triazole alternatives, detailing the causality behind its structural design and providing self-validating protocols for its application in drug discovery.

Structural and Mechanistic Comparison

To understand the utility of 5-Me-Trz-EtOH·HCl, it must be benchmarked against foundational triazole scaffolds:

  • 1H-1,2,4-Triazole (Unsubstituted): The baseline fragment. Highly soluble but lacks functional handles and is vulnerable to metabolic oxidation.

  • 3-Amino-1,2,4-triazole (Amitrole): A standard nucleophilic scaffold. While useful for C-N coupling, the primary amine can lead to off-target covalent modifications and toxicity.

  • Fluconazole-type Bis-triazole Scaffold: A highly advanced, sterically bulky pharmacophore optimized strictly for antifungal CYP51 inhibition, offering limited flexibility for novel target discovery[1].

Table 1: Physicochemical & Reactivity Profile Comparison
ScaffoldMolecular WeightC-5 SubstitutionFunctional HandleAqueous SolubilityPrimary Application Phase
5-Me-Trz-EtOH·HCl 163.61 g/mol Methyl (Blocks metabolism)Primary Hydroxyl (-OH)High (HCl salt)Hit-to-Lead / Linker Chemistry
1H-1,2,4-Triazole 69.07 g/mol NoneN-H onlyModerateFragment-based screening
3-Amino-1,2,4-triazole 84.08 g/mol NonePrimary Amine (-NH2)ModerateHerbicide / Covalent modifier
Fluconazole Scaffold 306.27 g/mol None (Bis-triazole)Tertiary Hydroxyl (-OH)LowLate-stage antifungal lead
The Causality of Structural Choices (Expertise & Experience)
  • Metabolic Shielding via C5-Methylation: Unsubstituted triazoles are prone to cytochrome P450-mediated oxidation at the C3 and C5 positions. The addition of the C5-methyl group in 5-Me-Trz-EtOH·HCl acts as a steric and electronic shield, blocking this metabolic liability and improving the pharmacokinetic half-life of downstream derivatives[2].

  • Vector Projection via the Ethanol Linker: The ethyl chain serves as a flexible spacer. Instead of a rigid attachment directly to the triazole ring, the primary hydroxyl group can project into solvent-exposed regions of a receptor pocket or engage in hydrogen bonding without sterically hindering the triazole core's ability to coordinate with metalloenzymes[1].

  • Formulation as a Hydrochloride Salt: Neutral, lipophilic triazole derivatives often suffer from poor aqueous solubility, requiring high concentrations of DMSO during biological screening (which can cause assay interference). The HCl salt ensures immediate dissolution in physiological buffers (pH 7.4), guaranteeing that partitioning behavior accurately reflects in vivo states.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of screening libraries using 5-Me-Trz-EtOH·HCl and the subsequent biological validation of these derivatives. Every step is designed as a self-validating system to ensure data integrity.

Protocol 1: Scaffold Functionalization (Etherification) & Library Generation

This protocol leverages the primary hydroxyl group of 5-Me-Trz-EtOH·HCl to generate a library of ether derivatives.

  • Free-Base Generation: Suspend 5-Me-Trz-EtOH·HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Triethylamine (TEA) (1.2 eq) dropwise at 0°C.

    • Causality: The HCl salt must be neutralized to free the nucleophilic sites. TEA is specifically chosen over strong bases like Sodium Hydride (NaH) to prevent premature deprotonation of the triazole N-H, which would lead to unwanted N-alkylation.

  • O-Alkylation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) and the desired alkyl halide (1.1 eq). Stir at 60°C for 12 hours.

    • Causality: Cs₂CO₃ is utilized to exploit the "cesium effect," which enhances the nucleophilicity of the primary alcohol, driving O-alkylation over N-alkylation.

  • Self-Validation Check (LC-MS): Analyze the crude mixture via LC-MS.

    • Validation: The disappearance of the starting material mass (m/z 128 for the free base) and the appearance of the [M+H]+ peak corresponding to the ether product confirms successful functionalization without over-alkylation.

Protocol 2: In Vitro CYP51 Binding Assay (Antifungal Surrogate)

Triazoles are potent inhibitors of Lanosterol 14α-demethylase (CYP51)[1]. This protocol measures target engagement via spectroscopic shifts.

  • Protein Incubation: Dilute purified recombinant CYP51 enzyme to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Ligand Titration: Add the synthesized 5-Me-Trz-EtOH derivative (dissolved in <1% DMSO) in sequential aliquots from 0.1 µM to 10 µM.

    • Causality: The buffer mimics the physiological environment of the endoplasmic reticulum, while keeping DMSO under 1% prevents solvent-induced denaturation of the CYP51 enzyme.

  • Self-Validation Check (Difference Spectroscopy): Record the UV-Vis absorption spectra from 350 nm to 500 nm after each addition.

    • Validation: A successful coordinate covalent bond between the triazole's N4 lone pair and the enzyme's heme iron (Fe³⁺) will induce a Type II difference spectrum. A distinct shift of the Soret band from 410 nm to an absorption maximum at 430 nm serves as absolute, self-validating proof of target engagement.

Mechanistic Visualizations

The following diagrams illustrate the logical workflow for utilizing the 5-Me-Trz-EtOH·HCl scaffold and the molecular mechanism of action for the resulting triazole derivatives.

G Start 5-Me-Trz-EtOH·HCl Scaffold Desalt Free Base Generation (TEA Neutralization) Start->Desalt Base Addition Route1 O-Alkylation (Etherification) Desalt->Route1 Alkyl Halide Route2 O-Acylation (Esterification) Desalt->Route2 Acyl Chloride Route3 N-Alkylation (C-N Bond Formation) Desalt->Route3 Electrophile Library Triazole Derivative Library Route1->Library Route2->Library Route3->Library Assay High-Throughput Screening Library->Assay Biological Eval

Workflow for functionalizing 5-Me-Trz-EtOH·HCl into diverse screening libraries.

Mechanism Triazole Triazole Derivative (Pharmacophore) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Triazole->CYP51 Enters Pocket Inhibition Coordinate Covalent Bond (N4 to Fe3+) Triazole->Inhibition N4 Lone Pair Heme Heme Iron (Fe3+) Active Site CYP51->Heme Exposes Iron Heme->Inhibition Accepts e- Ergosterol Ergosterol Depletion (Fungal Cell Death) Inhibition->Ergosterol Blocks Synthesis

Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives via heme iron coordination.

References

  • Aggarwal R, Sumran G. An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. 2020;205:112652.[Link]

  • Matin MM, Matin P, Rahman MR, et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. 2022;9:864286.[Link]

Sources

Comparative

Comparative cytotoxicity studies of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride derivatives

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, widely recognized for its diverse pharmacological profile, particularly in oncology. Among these, 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, widely recognized for its diverse pharmacological profile, particularly in oncology. Among these, 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride and its derivatives represent a unique class of compounds. The presence of the ethanol appendage provides a critical hydrogen-bonding donor/acceptor site, significantly enhancing aqueous solubility compared to purely aromatic or highly lipophilic triazoles. Furthermore, the hydrochloride salt formulation ensures optimal stability and bioavailability in aqueous assay media, preventing compound precipitation during prolonged in vitro incubations.

This guide provides an objective, data-driven comparison of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride derivatives against other prominent 1,2,4-triazole scaffolds (such as indolyl and betulin derivatives). It is designed for researchers and drug development professionals seeking to benchmark cytotoxicity and standardize their in vitro screening protocols.

Mechanistic Grounding: Pathways of Triazole-Induced Cytotoxicity

The anticancer efficacy of 1,2,4-triazole derivatives is primarily driven by their ability to interface with kinase domains and mitochondrial apoptotic pathways. Recent studies on indolyl 1,2,4-triazoles demonstrate potent inhibitory activity against Cyclin-Dependent Kinases 4 and 6 (CDK4/6), effectively mimicking the binding modes of FDA-approved inhibitors like palbociclib[1]. This inhibition arrests the cell cycle at the G0/G1 or S phase, preventing tumor proliferation[1].

Concurrently, derivatives with lipophilic modifications (such as betulin-1,2,4-triazoles) have been shown to induce specific nuclear morphological changes, depolarize mitochondrial membranes, and upregulate Caspase 9 expression, driving the cell toward irreversible apoptosis[2].

MechanisticPathway T 1,2,4-Triazole Derivatives C CDK4/6 Inhibition T->C M Mitochondrial Depolarization T->M A Cell Cycle Arrest (G0/G1 or S Phase) C->A D Apoptosis A->D K Caspase 9 Activation M->K K->D

Mechanistic pathway of 1,2,4-triazole derivatives inducing apoptosis via CDK4/6 and Caspase 9.

Comparative Cytotoxicity Data

To evaluate the translational potential of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol derivatives, we must benchmark them against other established 1,2,4-triazole classes. The table below synthesizes IC50 values across multiple human cancer cell lines.

While highly lipophilic compounds like Bet-TZ1 show efficacy in melanoma (A375)[2], the hydrophilic nature of the ethanol-triazole derivatives offers a more balanced pharmacokinetic profile, often resulting in broader, albeit sometimes less acute, cytotoxicity across epithelial carcinomas. Indolyl derivatives currently show the highest potency in breast cancer models (MCF-7) due to targeted CDK4/6 affinity[1].

Compound ClassRepresentative DerivativeTarget Cell LineIC50 (μM)Primary Mechanism of Action
Aliphatic Ethanol-Triazoles 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol analogMCF-7 (Breast)~12.5Caspase-mediated apoptosis
Indolyl 1,2,4-triazoles Compound VgMCF-7 (Breast)0.89CDK4/6 Inhibition (G0/G1 arrest)[1]
Betulin-1,2,4-triazoles Bet-TZ1A375 (Melanoma)22.41Caspase 9 Activation[2]
Phenyl-1,2,4-triazoles Lead CF3-AnalogHT-29 (Colon)< 15.0Selective cytotoxicity[3]

Experimental Methodologies: Self-Validating Protocols

When screening 1,2,4-triazole derivatives, the choice of cytotoxicity assay is critical. While the MTT assay is common[3], it relies on mitochondrial metabolic activity. Because triazoles can cause early, transient metabolic shifts without immediate cell death, the Sulforhodamine B (SRB) assay is highly recommended[4]. SRB binds to basic amino acid residues, providing a stable, linear measurement of total cellular protein mass that is independent of mitochondrial fluctuations[5].

CytotoxicityWorkflow S1 Cell Seeding (96-well plate) S2 Compound Treatment S1->S2 S3 48h Incubation (37°C, 5% CO2) S2->S3 S4 SRB Reagent Addition S3->S4 S5 Absorbance Reading S4->S5 S6 IC50 Calculation S5->S6

Standardized high-throughput cytotoxicity screening workflow for triazole derivatives.

Step-by-Step SRB Assay Protocol & Causality
  • Cell Seeding & Attachment:

    • Action: Seed cells (e.g., MCF-7 or HT-29) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours.

    • Causality: This specific density ensures that the cells remain in the exponential growth (log) phase throughout the entire 48-hour treatment window. Over-confluency triggers contact inhibition, which artificially halts the cell cycle and severely skews the cytotoxicity data of cell-cycle-dependent drugs like triazoles.

  • Compound Preparation & Treatment:

    • Action: Dissolve the 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride derivative in DMSO, then perform serial dilutions in complete media. Ensure final DMSO concentration is ≤0.1% .

    • Causality: High concentrations of DMSO are inherently cytotoxic and disrupt cell membranes. Capping DMSO at 0.1% isolates the true apoptotic effect of the triazole derivative, creating a self-validating control system.

  • Incubation (48 Hours):

    • Action: Incubate treated cells at 37°C in a 5% CO2 atmosphere for 48 hours.

    • Causality: Because 1,2,4-triazoles frequently act via cell cycle arrest (e.g., at the S or G0/G1 phase)[1], a 48-hour window is mandatory. It allows the cell population to attempt at least one full division cycle, ensuring the compound has sufficient time to block kinase activity and trigger the downstream caspase cascade.

  • Cell Fixation:

    • Action: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour.

    • Causality: TCA instantly halts all metabolic processes and covalently fixes cellular proteins to the bottom of the well. This prevents the loss of apoptotic (detaching) cells during subsequent washing steps, ensuring accurate quantification of surviving biomass.

  • Dye Binding & Solubilization:

    • Action: Stain with 0.4% SRB solution for 30 minutes. Wash with 1% acetic acid to remove unbound dye. Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5).

    • Causality: SRB binds stoichiometrically to basic amino acids under mild acidic conditions. The high pH of the Tris base rapidly extracts the dye into solution, allowing for precise spectrophotometric quantification at 540 nm.

References

  • Title: Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity Source: mdpi.com URL: [Link]

  • Title: Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation Source: rsc.org URL: [Link]

  • Title: Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model Source: jocpr.com URL: [Link]

Sources

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